3-(Isoquinolin-5-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isoquinolin-5-yl)propan-1-ol is an organic compound with the molecular formula C12H13NO It features an isoquinoline ring attached to a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isoquinolin-5-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of isoquinoline with a suitable propanol derivative under controlled conditions. For instance, the reaction of isoquinoline with 3-chloropropanol in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Isoquinolin-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The isoquinoline ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Isoquinolin-5-yl-propanoic acid.
Reduction: Isoquinolin-5-yl-propan-1-amine.
Substitution: 3-(Isoquinolin-5-yl)propyl chloride.
Wissenschaftliche Forschungsanwendungen
3-(Isoquinolin-5-yl)propan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Isoquinolin-5-yl)propan-1-ol involves its interaction with specific molecular targets. The isoquinoline ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group allows for hydrogen bonding, which can enhance its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
- 3-(Isoquinolin-5-yl)propanoic acid
- 3-(Isoquinolin-5-yl)propylamine
- 3-(Isoquinolin-5-yl)propyl chloride
Comparison: 3-(Isoquinolin-5-yl)propan-1-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, it offers different possibilities for chemical modifications and interactions with biological targets .
Eigenschaften
Molekularformel |
C12H13NO |
---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
3-isoquinolin-5-ylpropan-1-ol |
InChI |
InChI=1S/C12H13NO/c14-8-2-5-10-3-1-4-11-9-13-7-6-12(10)11/h1,3-4,6-7,9,14H,2,5,8H2 |
InChI-Schlüssel |
MVSOKLNVDOQUPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.